molecular formula C21H23ClO3 B12775775 Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- CAS No. 88221-94-7

Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)-

Cat. No.: B12775775
CAS No.: 88221-94-7
M. Wt: 358.9 g/mol
InChI Key: QAXONGQGXLCWNL-UXHICEINSA-N
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Description

Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is a complex organic compound with the molecular formula C21H23ClO3 This compound is characterized by the presence of a benzene ring, a propanoic acid group, a chloro substituent, a cyclohexylphenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzene Ring Substituent: The initial step involves the chlorination of benzene to introduce the chloro substituent.

    Cyclohexylphenyl Group Addition: The cyclohexyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.

    Propanoic Acid Group Introduction: The propanoic acid group is introduced via a Grignard reaction, followed by oxidation to form the carboxylic acid.

    Hydroxylation: The final step involves the hydroxylation of the alpha position to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro substituent or to convert the carboxylic acid group to an alcohol.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or dechlorinated compounds.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro and cyclohexylphenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid derivatives: Compounds with similar structures but different substituents.

    Cyclohexylphenyl derivatives: Compounds with variations in the cyclohexyl or phenyl groups.

    Chloro-substituted aromatic acids: Compounds with chloro substituents on aromatic rings.

Uniqueness

Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88221-94-7

Molecular Formula

C21H23ClO3

Molecular Weight

358.9 g/mol

IUPAC Name

(2R,3R)-3-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C21H23ClO3/c22-18-12-10-17(11-13-18)20(23)19(21(24)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14,19-20,23H,1-5H2,(H,24,25)/t19-,20+/m1/s1

InChI Key

QAXONGQGXLCWNL-UXHICEINSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)[C@H]([C@H](C3=CC=C(C=C3)Cl)O)C(=O)O

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=C(C=C3)Cl)O)C(=O)O

Origin of Product

United States

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